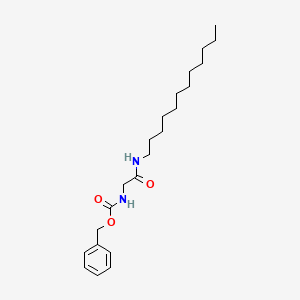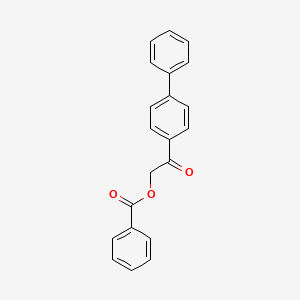
1,3-Bis(5-carboxypentyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(5-carboxypentyl)thiourea is an organosulfur compound with the molecular formula C13H24N2O4S. This compound is a derivative of thiourea, characterized by the presence of two carboxypentyl groups attached to the nitrogen atoms of the thiourea core. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-carboxypentyl)thiourea typically involves the reaction of thiourea with 5-bromopentanoic acid. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Thiourea+2(5-bromopentanoic acid)→this compound+2HBr
The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is often purified using large-scale crystallization or distillation techniques .
化学反応の分析
Types of Reactions
1,3-Bis(5-carboxypentyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The carboxypentyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxypentyl groups under basic conditions
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives
科学的研究の応用
1,3-Bis(5-carboxypentyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 1,3-Bis(5-carboxypentyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The thiourea moiety can act as a hydrogen bond donor, facilitating interactions with enzymes, receptors, and other biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiourea: The parent compound, known for its high reactivity and diverse applications.
1,3-Bis(2,6-dimethylphenyl)thiourea: A derivative with different substituents, used in similar applications.
1,1’-(1,4-Phenylene)bis(thiourea): Another thiourea derivative with distinct properties and applications
Uniqueness
1,3-Bis(5-carboxypentyl)thiourea is unique due to the presence of carboxypentyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .
特性
CAS番号 |
6630-05-3 |
|---|---|
分子式 |
C13H24N2O4S |
分子量 |
304.41 g/mol |
IUPAC名 |
6-(5-carboxypentylcarbamothioylamino)hexanoic acid |
InChI |
InChI=1S/C13H24N2O4S/c16-11(17)7-3-1-5-9-14-13(20)15-10-6-2-4-8-12(18)19/h1-10H2,(H,16,17)(H,18,19)(H2,14,15,20) |
InChIキー |
HVXJATBZGHEZIQ-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCNC(=S)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12009776.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12009785.png)


![[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12009800.png)


![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009814.png)

![3-(3-chlorophenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12009823.png)

![2-[(5,6-dichloro-1H-benzoimidazol-2-yl)amino]-6-methyl-1H-pyrimidin-4-one](/img/structure/B12009841.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]hydrazine](/img/structure/B12009847.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12009857.png)
